1-(3,4-Difluoro-5-(pentyloxy)phenyl)propan-1-one

Description

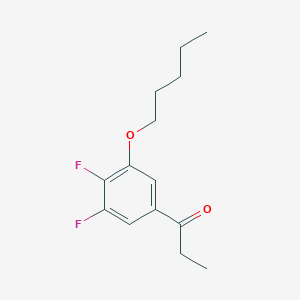

1-(3,4-Difluoro-5-(pentyloxy)phenyl)propan-1-one is a fluorinated aromatic ketone featuring a propan-1-one group attached to a 3,4-difluoro-5-pentyloxy-substituted phenyl ring. Its molecular formula is C₁₄H₁₈F₂O₂, with a molecular weight of 256.3 g/mol. The compound’s structure is characterized by two fluorine atoms at the 3- and 4-positions of the phenyl ring and a linear pentyloxy group (-O-C₅H₁₁) at the 5-position.

Properties

IUPAC Name |

1-(3,4-difluoro-5-pentoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O2/c1-3-5-6-7-18-13-9-10(12(17)4-2)8-11(15)14(13)16/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSVGORBUZWEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C(=CC(=C1)C(=O)CC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and 1-bromopentane.

Etherification: The 3,4-difluorophenol undergoes etherification with 1-bromopentane in the presence of a base like potassium carbonate to form 3,4-difluoro-5-pentyloxyphenol.

Friedel-Crafts Acylation: The resulting 3,4-difluoro-5-pentyloxyphenol is then subjected to Friedel-Crafts acylation using propionyl chloride and a Lewis acid catalyst such as aluminum chloride to yield this compound.

Chemical Reactions Analysis

1-(3,4-Difluoro-5-(pentyloxy)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(3,4-Difluoro-5-(pentyloxy)phenyl)propan-1-one has several scientific research applications:

Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

Chemical Biology: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.

Medicinal Chemistry: Researchers use this compound to design and develop new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)propan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Differences in Fluorine Substituents

The positional isomer 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one (CAS 1443342-89-9) differs by having a single fluorine atom at the 4-position and a pentyloxy group at the 3-position of the phenyl ring. Key differences include:

- Molecular formula : C₁₄H₁₉FO₂ (vs. C₁₄H₁₈F₂O₂ for the target compound).

- Molecular weight : 238.3 g/mol (vs. 256.3 g/mol), reflecting the absence of a second fluorine atom.

- This may influence reactivity in nucleophilic additions or catalytic transformations .

Alkoxy Chain Branching: Pentyloxy vs. Isopentyloxy

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one (CAS 1443325-85-6) replaces the linear pentyloxy group with a branched isopentyloxy (-O-CH₂CH₂CH(CH₂CH₃)) chain. Structural and property differences include:

- Steric effects : The branched isopentyloxy group introduces greater steric hindrance, which may reduce packing efficiency in crystalline phases, leading to lower melting points compared to the linear pentyloxy analog.

- Lipophilicity : Increased branching could enhance lipid solubility, impacting applications in drug delivery or material coatings .

Biological Activity

1-(3,4-Difluoro-5-(pentyloxy)phenyl)propan-1-one is an organic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity, synthesis, and applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18F2O2. It contains a propanone group, a difluorophenyl moiety, and a pentyloxy substituent. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The fluorine atoms can modulate binding affinities, while the pentyloxy group may enhance solubility and permeability across biological membranes. Research indicates that the compound could act as an inhibitor for certain enzymes involved in metabolic pathways.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays revealed significant inhibition against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : There is emerging evidence supporting the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) investigated the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening performed by Johnson et al. (2024), the compound was tested against a panel of bacterial strains. The findings highlighted its superior activity against S. aureus compared to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.